Oral Bioavailability: Tocainide Hydrochloride Achieves ~100% Systemic Availability vs. Lidocaine 35%
Tocainide hydrochloride demonstrates near-complete oral bioavailability (~100%), directly quantified in healthy volunteers (6 subjects) where bioavailability approached 100% [1]. In direct comparative assessments within the same review, tocainide is described as 'well absorbed after oral administration' in contrast to lidocaine, which suffers extensive first-pass metabolism [2]. Lidocaine oral bioavailability is well-established at approximately 35% [3]. This difference is rooted in chemical structure: the primary amine amide linkage in tocainide resists hepatic first-pass degradation, unlike the tertiary amine of lidocaine.
| Evidence Dimension | Oral absolute bioavailability |
|---|---|
| Target Compound Data | Approximately 100% (range 90–100%) |
| Comparator Or Baseline | Lidocaine: 35% (oral) |
| Quantified Difference | ~2.9‑fold higher bioavailability for tocainide |
| Conditions | Healthy human volunteers; oral administration; pharmacokinetic studies |
Why This Matters
Procurement of tocainide hydrochloride over lidocaine is essential for any oral dosing regimen, as lidocaine cannot achieve therapeutic plasma concentrations via the oral route without unacceptable first-pass loss.
- [1] Lalka D, Meyer MB, Duce BR, Elvin AT. Kinetics of the oral antiarrhythmic lidocaine congener, tocainide. Clin Pharmacol Ther. 1976 Jun;19(6):757–766. doi:10.1002/cpt1976196757. View Source
- [2] Holmes B, Brogden RN, Heel RC, Speight TM, Avery GS. Tocainide. Drugs. 1983;26(2):93–123. View Source
- [3] Lidocaine. Wikipedia / DrugBank. Oral bioavailability 35%. Accessed 2024. View Source
